1-Phenylprop-2-en-1-amine hydrochloride

Descripción general

Descripción

The compound "1-Phenylprop-2-en-1-amine hydrochloride" is not directly mentioned in the provided papers, but related compounds and synthetic pathways are discussed. For instance, a trace impurity in methamphetamine, which is synthesized via reductive amination of 1-phenyl-2-propanone (P2P), was identified as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride . This impurity is a result of the synthesis of P2P from phenylacetic acid and lead (II) acetate, indicating a connection to the phenylpropenamine class of compounds.

Synthesis Analysis

The synthesis of related compounds involves reductive amination, as seen in the production of methamphetamine and its impurities . Another study discusses the synthesis of optically pure phenethylamine hydrochlorides, which are structurally related to 1-Phenylprop-2-en-1-amine hydrochloride . These compounds were synthesized in good yields and their analgesic activities were evaluated, suggesting a method for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of a related compound, specifically a phenethylamine hydrochloride, was elucidated by X-ray analysis . This provides insight into the structural aspects of phenethylamine derivatives, which could be extrapolated to the molecular structure analysis of 1-Phenylprop-2-en-1-amine hydrochloride.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of enamines from reactions with amines . The study of UV and IR spectra of these enamines provides information on the chemical behavior of these compounds, which could be relevant to the reactions of 1-Phenylprop-2-en-1-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as trichloroacetimidates, are discussed in the context of their use as reagents for the esterification of N-protected amino acids . This information can be useful in understanding the reactivity and properties of 1-Phenylprop-2-en-1-amine hydrochloride. Additionally, the metabolism of a psychotomimetic amine was investigated, which involved O-demethylation . This study provides insight into the metabolic pathways that could affect the physical and chemical properties of phenylpropenamine derivatives.

Aplicaciones Científicas De Investigación

Polymer Carriers for Drug Delivery

A study by Malgesini et al. (2003) explored the use of poly(amido-amine)s, which could be synthesized using compounds structurally related to 1-phenylprop-2-en-1-amine hydrochloride, as nonviral vectors for drug delivery. These polymers have shown potential due to their ability to carry primary amino groups as side substituents, making them suitable as polymer carriers for carboxylated drugs and for labeling with fluorescent probes commonly employed for proteins (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Material Science and Prodrug Carriers

Zhu, Kumar, and Banker (2001) investigated the use of 6-carboxycellulose (OC) as a prodrug carrier for amine drugs, using phenylpropanolamine hydrochloride (structurally related to 1-phenylprop-2-en-1-amine hydrochloride) as a model drug. This study showed that OC can be covalently linked to amine drugs via an amide bond, providing a new approach to macromolecular prodrug delivery systems (Zhu, Kumar, & Banker, 2001).

Antibacterial Applications

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione, involving 1-phenylprop-2-en-1-amine hydrochloride derivatives. The synthesized compounds were tested for their antibacterial activity, indicating the potential of these compounds in medical applications, particularly in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds, including those structurally similar to 1-phenylprop-2-en-1-amine hydrochloride, and investigated their corrosion inhibition performances on mild steel in an acidic medium. The study demonstrated that these compounds can form a protective film on the steel surface, showcasing their potential as corrosion inhibitors in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Propiedades

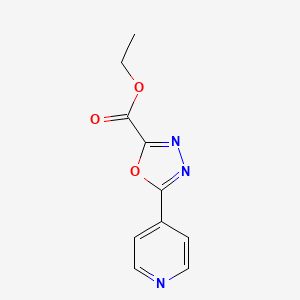

IUPAC Name |

1-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXICHDYHVTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

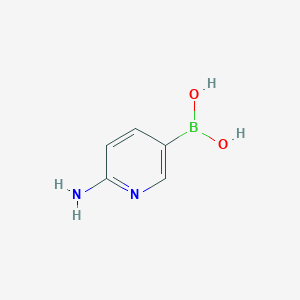

C=CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylprop-2-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)